molecular formula C22H28FN3O3 B1675904 Mafoprazine CAS No. 80428-29-1

Mafoprazine

Cat. No. B1675904
CAS RN: 80428-29-1
M. Wt: 401.5 g/mol
InChI Key: PHOCQBYGUQPMIB-UHFFFAOYSA-N
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Description

Mafoprazine is an antipsychotic of the phenylpiperazine class which is used in veterinary medicine . It is a new drug for the prevention of aggressive behavior .


Synthesis Analysis

Mafoprazine is a phenylpiperazine derivative . The rank order of affinity of mafoprazine for neuronal receptors was D2 greater than or equal to alpha 1 greater than S2 greater than alpha 2 much greater than D1 greater than beta greater than mACh .


Molecular Structure Analysis

The molecular formula of Mafoprazine is C22H28FN3O3 . The molecular weight is 401.47 g/mol . The IUPAC name is N - [4- [3- [4- (2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide .


Chemical Reactions Analysis

Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens, although to lesser extents as compared with azaperone and chlorpromazine .


Physical And Chemical Properties Analysis

Mafoprazine has a molecular weight of 497.6 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 9, and rotatable bond count of 8 . Its exact mass and monoisotopic mass are 497.19958508 g/mol . The topological polar surface area is 117 Ų .

Scientific Research Applications

Neurochemical Study

  • Scientific Field : Neurochemistry
  • Summary of Application : Mafoprazine, a phenylpiperazine derivative, was investigated in rats to determine its action mechanism .
  • Methods of Application : The affinity of mafoprazine for neuronal receptors was studied. The rank order of affinity was D2 ≥α1 >S2 >α2 >> D1 >β>mACh .
  • Results : Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens. These results suggest that mafoprazine probably manifests its antipsychotic action mainly through D2 receptor blocking activity and α-adrenergic activity (α1 receptor blocking activity and α2 receptor stimulating activity) .

Behavioral Pharmacological Study

  • Scientific Field : Behavioral Pharmacology
  • Summary of Application : Mafoprazine, a new drug for the prevention of aggressive behavior, was compared with an existing drug, azaperone .
  • Methods of Application : The acute toxicity of mafoprazine in mice was studied. Mafoprazine showed effects such as a decrease in spontaneous motor activity, prolongation of the duration of pentobarbital anesthesia, inhibition of long-term isolation-induced aggressive behavior, inhibition of olfactory bulbectomy-induced hyperemotionality and muricide behavior in mice and rats, and a marked taming and tranquilizing effect on aggressive behavior in dogs .
  • Results : Mafoprazine has substantially the same psychotropic effect as azaperone, while the former has a weaker action on the extrapyramidal system than the latter, suggesting that mafoprazine could be used as a unique aggression-inhibiting drug .

Neurochemical Study

  • Scientific Field : Neurochemistry
  • Summary of Application : Mafoprazine, a phenylpiperazine derivative, was investigated in rats to determine its action mechanism .
  • Methods of Application : The affinity of mafoprazine for neuronal receptors was studied. The rank order of affinity was D2 ≥α1 >S2 >α2 >> D1 >β>mACh .
  • Results : Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens. These results suggest that mafoprazine probably manifests its antipsychotic action mainly through D2 receptor blocking activity and α-adrenergic activity (α1 receptor blocking activity and α2 receptor stimulating activity) .

Behavioral Pharmacological Study

  • Scientific Field : Behavioral Pharmacology
  • Summary of Application : Mafoprazine, a new drug for the prevention of aggressive behavior, was compared with an existing drug, azaperone .
  • Methods of Application : The acute toxicity of mafoprazine in mice was studied. Mafoprazine showed effects such as a decrease in spontaneous motor activity, prolongation of the duration of pentobarbital anesthesia, inhibition of long-term isolation-induced aggressive behavior, inhibition of olfactory bulbectomy-induced hyperemotionality and muricide behavior in mice and rats, and a marked taming and tranquilizing effect on aggressive behavior in dogs .
  • Results : Mafoprazine has substantially the same psychotropic effect as azaperone, while the former has a weaker action on the extrapyramidal system than the latter, suggesting that mafoprazine could be used as a unique aggression-inhibiting drug .

Neurochemical Study

  • Scientific Field : Neurochemistry
  • Summary of Application : Mafoprazine, a phenylpiperazine derivative, was investigated in rats to determine its action mechanism .
  • Methods of Application : The affinity of mafoprazine for neuronal receptors was studied. The rank order of affinity was D2 ≥α1 >S2 >α2 >> D1 >β>mACh .
  • Results : Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens. These results suggest that mafoprazine probably manifests its antipsychotic action mainly through D2 receptor blocking activity and α-adrenergic activity (α1 receptor blocking activity and α2 receptor stimulating activity) .

Behavioral Pharmacological Study

  • Scientific Field : Behavioral Pharmacology
  • Summary of Application : Mafoprazine, a new drug for the prevention of aggressive behavior, was compared with an existing drug, azaperone .
  • Methods of Application : The acute toxicity of mafoprazine in mice was studied. Mafoprazine showed effects such as a decrease in spontaneous motor activity, prolongation of the duration of pentobarbital anesthesia, inhibition of long-term isolation-induced aggressive behavior, inhibition of olfactory bulbectomy-induced hyperemotionality and muricide behavior in mice and rats, and a marked taming and tranquilizing effect on aggressive behavior in dogs .
  • Results : Mafoprazine has substantially the same psychotropic effect as azaperone, while the former has a weaker action on the extrapyramidal system than the latter, suggesting that mafoprazine could be used as a unique aggression-inhibiting drug .

Future Directions

Mafoprazine could be used as a unique aggression-inhibiting drug . It has a weaker action on the extrapyramidal system than azaperone, suggesting that the drug has substantially the same psychotropic effect as azaperone .

properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOCQBYGUQPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230310
Record name Mafoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mafoprazine

CAS RN

80428-29-1
Record name Mafoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAFOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.13 g of powdery sodium hydroxide are added under nitrogen atmosphere to a solution of 5.08 g of 4-acetamido-2-methoxyphenol in 70 ml of anhydrous dimethylsulfoxide. The mixture is stirred at 50° C. for 2 hours. A solution of 6 g of 1-(3-chloro-n-propyl)-4-(2-fluorophenyl)-piperazine in 20 ml of anhydrous dimethylsulfoxide is added dropwise at 20° C. to the mixture, and said mixture is stirred at 100° C. for 1.5 hours. After cooling, the reaction mixture is poured into ice-water. The crystalline precipitates are collected by filtration, whereby a crude product is obtained. The mother liquor obtained after isolating the crude product is extracted with chloroform. The extract is washed with water, dried and then evaporated under reduced pressure to remove the solvent, whereby another crude product is obtained. Both crude products obtained above are dissolved in hot isopropyl alcohol and then treated with activated charcoal. 6.95 of 1-[3-(4-acetamido-2-methoxyphenoxy)-n-propyl]-4-(2-fluorophenyl)-piperazine are thereby obtained as colorless needles. Yield: 74%
Quantity
1.13 g
Type
reactant
Reaction Step One
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5.08 g
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reactant
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70 mL
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solvent
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6 g
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20 mL
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Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
I FUKUCHI, K KAWASHIMA, Y MATSUOKA… - The Japanese Journal …, 1988 - jstage.jst.go.jp
… mafoprazine showed relatively high affinity for a, receptors. Though the affinity of mafoprazine for a, … Mafoprazine is known to have an inhibitory effect on the pressor response to electric …
Number of citations: 6 www.jstage.jst.go.jp
M YAMAMURA, H NAKAGAWA, K KINOSHITA… - Japanese journal of …, 1988 - Elsevier
… The acute toxicity of mafoprazine in mice was slightly stronger than that of azaperone. Mafoprazine … These effects of mafoprazine were qualitatively the same as those of azaperone. …
Number of citations: 1 www.sciencedirect.com
M YAMAMURA, H NAKAGAWA, K MAEDA… - Japanese journal of …, 1989 - Elsevier
… Mafoprazine potentiated clonidine-induced hypothermia. These results suggest that mafoprazine has a … and suggest that mafoprazine also has α 2 -adrenoceptor-stimulating actions. …
Number of citations: 9 www.sciencedirect.com
TS Rao, SJ Mick, JA Cler, MR Emmett, VM Dilworth… - Brain research, 1991 - Elsevier
In the present investigation, the effects of sigma ligands[WY-47384 {;8-fluoro-2,3,4,5-tetrahydro-2[3-(3-pyridinyl)propyl)1H-pyrido(4, 3b)indole}, (+)-pentazocine, (+)-SFK 10,047 (N-…
Number of citations: 36 www.sciencedirect.com
K Heishima, K Kuo, M Kimura, T Mori - Radiation Cytogenetics: Methods …, 2019 - Springer
… Mafoprazine mesylate, which has weaker actions on the extrapyramidal system compared to azaperone, is intramuscularly administered into the root of the ear at the dose of 0.3 mg/kg. …
Number of citations: 1 link.springer.com
K Umeyama, K Nakano, H Matsunari… - … of Reproduction and …, 2019 - jstage.jst.go.jp
The partial or complete loss of one X chromosome in humans causes Turner syndrome (TS), which is accompanied by a range of physical and reproductive pathologies. This article …
Number of citations: 4 www.jstage.jst.go.jp
T Kondo, I Inoue, K Umeyama, M Watanabe… - Laboratory …, 2023 - Elsevier
Amyotrophic lateral sclerosis (ALS) causes progressive degeneration of the motor neurons. In this study, we delivered the genetic construct including the whole locus of human mutant …
Number of citations: 7 www.sciencedirect.com
AFN Azizi, R Miyazaki, T Yumito, Y Ohashi… - Journal of Veterinary …, 2018 - jstage.jst.go.jp
This study was performed to evaluate the effect of maternal supplementation with seaweed powder (SWP) on the immune status of piglets. Sows were supplementary fed SWP from 85-…
Number of citations: 6 www.jstage.jst.go.jp
K Umeyama, K Watanabe, M Watanabe, K Horiuchi… - Scientific reports, 2016 - nature.com
… Embryos were transferred to pigs administered general anaesthesia induced using intramuscular injection of mafoprazine mesylate and thiopental (10 mg/kg, DS Pharma animal Health …
Number of citations: 35 www.nature.com
M Tomikawa, M Uemura, H Kenmotsu, K Konishi… - Surgery today, 2016 - Springer
Purpose Laparoscopic and open surgical skills differ distinctly from one another. Our institute provides laparoscopic surgical skills training for currently active surgeons throughout Japan…
Number of citations: 10 link.springer.com

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